2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one
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Overview
Description
2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one is a heterocyclic compound that features a unique fusion of a thiopyrano and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiopyran derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the disruption of cellular signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one: This compound shares a similar thiazole ring structure but differs in its substituents and overall molecular framework.
Thiazole Derivatives: Various thiazole derivatives exhibit similar biological activities but differ in their chemical structures and specific applications.
Uniqueness: 2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C6H6N2OS2 |
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Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one |
InChI |
InChI=1S/C6H6N2OS2/c7-6-8-4-3(9)1-2-10-5(4)11-6/h1-2H2,(H2,7,8) |
InChI Key |
OORMIULDNWAPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1=O)N=C(S2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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